4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide
Description
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Properties
IUPAC Name |
4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2OS/c16-11-3-1-9(2-4-11)13(23)21-5-6-24-14-12(17)7-10(8-22-14)15(18,19)20/h1-4,7-8H,5-6H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBJLGYTBSCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCSC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701134807 | |
| Record name | Benzamide, 4-chloro-N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708126-06-0 | |
| Record name | Benzamide, 4-chloro-N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708126-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-chloro-N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701134807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide, commonly referred to as GSK3787, is a compound of interest due to its potential biological activities, particularly as a selective ligand for peroxisome proliferator-activated receptor delta (PPARδ). This article reviews its biological activity, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of GSK3787 is with a molecular weight of 443.27 g/mol. The compound features a chloro-substituted benzamide structure with a pyridine moiety that contributes to its biological activity.
GSK3787 has been identified as a potent antagonist of PPARδ. Research indicates that it binds covalently to cysteine residues within the PPARδ binding pocket, specifically Cys249. This interaction inhibits the transcriptional activity of PPARδ, leading to downregulation of genes involved in lipid metabolism, such as CPT1a (carnitine palmitoyltransferase 1a) .
Anticancer Activity
Studies have shown that GSK3787 exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For instance, in MCF cell lines, GSK3787 was observed to accelerate apoptosis in a dose-dependent manner . Additionally, in vivo studies demonstrated significant suppression of tumor growth in mice treated with this compound.
Anti-inflammatory Effects
GSK3787's role as a PPARδ antagonist suggests potential anti-inflammatory effects. By inhibiting PPARδ-mediated pathways, it may reduce inflammation associated with various chronic diseases .
Metabolic Effects
The compound has been studied for its impact on metabolic disorders. Inhibition of PPARδ can lead to alterations in lipid metabolism, which may be beneficial in conditions like obesity and type 2 diabetes .
Case Studies and Research Findings
Several studies have highlighted the biological activities of GSK3787:
- PPARδ Antagonism : A study demonstrated that GSK3787 effectively antagonizes PPARδ activity, leading to decreased expression of target genes involved in fatty acid oxidation .
- Tumor Growth Suppression : In animal models, GSK3787 administration resulted in reduced tumor sizes compared to control groups, indicating its potential as an anticancer agent .
- Apoptosis Induction : Flow cytometry analyses confirmed that GSK3787 induces apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
